molecular formula C6H9BrO B13188396 (3Z)-3-(Bromomethylidene)oxane

(3Z)-3-(Bromomethylidene)oxane

Cat. No.: B13188396
M. Wt: 177.04 g/mol
InChI Key: JOWYENVCQRNYPV-XQRVVYSFSA-N
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Description

(3Z)-3-(Bromomethylidene)oxane is a bicyclic organic compound characterized by an oxane (tetrahydropyran) ring substituted with a bromine atom at the C3 position via a methylidene group in the Z-configuration. The Z stereochemistry indicates that the bromine and the oxygen of the oxane ring are on the same side of the double bond.

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

(3Z)-3-(bromomethylidene)oxane

InChI

InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h4H,1-3,5H2/b6-4-

InChI Key

JOWYENVCQRNYPV-XQRVVYSFSA-N

Isomeric SMILES

C1C/C(=C/Br)/COC1

Canonical SMILES

C1CC(=CBr)COC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(Bromomethylidene)oxane typically involves the bromination of a suitable precursor under controlled conditions. One common method is the bromination of 3-methylideneoxane using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of (3Z)-3-(Bromomethylidene)oxane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(Bromomethylidene)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.

    Reduction Reactions: Reduction of the bromomethylidene group can lead to the formation of methylidene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields hydroxymethylideneoxane, while reduction with sodium borohydride produces methylideneoxane.

Scientific Research Applications

(3Z)-3-(Bromomethylidene)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of bromine-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-3-(Bromomethylidene)oxane involves its interaction with molecular targets through the bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3Z)-3-(Bromomethylidene)oxane with structurally related compounds, focusing on substituents, synthesis, and applications:

Compound Name Core Structure Key Substituent(s) Synthesis Method Solubility/Stability Bioactivity/Application References
(3Z)-3-(Bromomethylidene)oxane Oxane Bromomethylidene (Z-configuration) Likely bromination of methylidene precursor Not reported Potential synthon for drug design
2-[2-(3-Bromopropoxy)ethoxy]oxane Oxane 3-Bromopropoxy chain Alkylation of oxane with dibromopropane Soluble in organic solvents Pharmaceutical intermediate
Canagliflozin Oxane Fluorophenyl, thiophene, hydroxymethyl Multi-step glycoside synthesis Poor in water, soluble in DMSO Antidiabetic drug (SGLT2 inhibitor)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine Benzylidene (Z), isobutyl Microbial fermentation (Streptomyces sp.) Not reported Antiviral (H1N1, IC50 = 28.9 μM)
Key Observations:

Substituent Effects :

  • The bromomethylidene group in the target compound introduces both steric bulk and electrophilic reactivity, distinct from the bromoalkoxy chains in analogs like 2-[2-(3-bromopropoxy)ethoxy]oxane. The latter are more flexible and are used as alkylating agents in drug synthesis .
  • Canagliflozin’s fluorophenyl and thiophene groups enhance target binding (e.g., SGLT2 inhibition), while the bromine in (3Z)-3-(Bromomethylidene)oxane may facilitate cross-coupling reactions in synthetic workflows .

Synthetic Accessibility: Brominated oxane derivatives are typically synthesized via alkylation or substitution reactions. For example, 2-[2-(3-bromopropoxy)ethoxy]oxane is prepared using dibromopropane and oxane-derived alcohols .

Bioactivity :

  • While (3Z)-3-(Bromomethylidene)oxane’s bioactivity is uncharacterized, structurally related brominated compounds (e.g., intermediates in ) are used to synthesize bioactive molecules. In contrast, diketopiperazines like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione exhibit direct antiviral activity against H1N1, highlighting the role of rigid, conjugated systems in targeting viral proteins .

Physicochemical Properties

  • Solubility : Canagliflozin’s poor aqueous solubility contrasts with bromoalkoxy oxanes, which are lipophilic and soluble in organic solvents. The bromomethylidene group in the target compound may further reduce water solubility due to increased hydrophobicity .

Stereochemical Considerations

The Z-configuration in (3Z)-3-(Bromomethylidene)oxane imposes spatial constraints that could influence reactivity and intermolecular interactions. For example, in (3Z)-3-hexenyl acetate (), the Z-isomer exhibits distinct odor and volatility compared to the E-isomer, underscoring the importance of stereochemistry in functional properties .

Biological Activity

(3Z)-3-(Bromomethylidene)oxane is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of (3Z)-3-(Bromomethylidene)oxane features a bromomethylidene group attached to an oxane ring. The synthesis of such compounds often involves various organic reactions, including ozonolysis and metal-catalyzed reactions, which can influence their biological properties.

Synthesis Overview

  • Ozonolysis : This method has been explored for synthesizing related dioxolanes, which are structurally similar and exhibit significant biological activity against pathogens like Plasmodium falciparum, the malaria-causing parasite .
  • Metal-Catalyzed Reactions : The use of metal catalysts can enhance the efficiency of synthesizing halogenated compounds, including bromomethylidene derivatives .

Antimicrobial Properties

Research indicates that compounds with similar structures to (3Z)-3-(Bromomethylidene)oxane exhibit antimicrobial activity. For instance, studies on related dioxolanes have shown efficacy against various strains of bacteria and fungi .

Compound TypeActivity AgainstReference
DioxolanesP. falciparum
Brominated CompoundsBacteria and Fungi

Antimalarial Activity

The compound's structural analogs have demonstrated significant antimalarial properties. For example, 1,2,4-trioxolanes, which share structural features with (3Z)-3-(Bromomethylidene)oxane, have been shown to be effective against P. falciparum in vitro .

The proposed mechanism of action for similar compounds involves the generation of reactive oxygen species (ROS), which can disrupt cellular processes in pathogens. This mechanism is particularly relevant for compounds targeting malaria parasites.

Study 1: Efficacy Against P. falciparum

A study investigated the efficacy of a series of brominated oxanes against P. falciparum. The results indicated that modifications in the bromide position significantly affected antimalarial activity. The most active compound showed IC50 values comparable to established antimalarials .

Study 2: Antimicrobial Spectrum

Another study explored the antimicrobial spectrum of related compounds. It was found that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

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